![molecular formula C12H26N2O B13268650 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol](/img/structure/B13268650.png)
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol is a chemical compound with the molecular formula C12H26N2O and a molecular weight of 214.34764 g/mol . This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals .
Preparation Methods
The synthesis of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol involves multiple steps, typically starting with the formation of the piperidine ring. Common synthetic routes include:
Hydrogenation: This process involves the reduction of pyridine derivatives to form piperidine derivatives.
Cyclization: This method involves the formation of the piperidine ring through intramolecular reactions.
Amination: This step introduces the amino group into the piperidine ring.
Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol can be compared to other piperidine derivatives, such as:
2-Piperidin-4-ylpropan-2-ol: This compound has a similar structure but lacks the butan-1-ol moiety.
1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: This compound has a pyrimidine ring instead of the butan-1-ol moiety.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-ol: This compound has a pyrrolo[2,3-d]pyrimidine ring instead of the butan-1-ol moiety.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Biological Activity
The compound 2-{[1-(Propan-2-yl)piperidin-4-yl]amino}butan-1-ol , also known by its CAS number 1340390-77-3 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H26N2O with a molecular weight of 214.35 g/mol . The structural configuration includes a piperidine ring, which is known for its role in various biological activities due to its ability to interact with neurotransmitter systems.
Research indicates that compounds with similar structures often interact with various receptors in the central nervous system (CNS), particularly opioid and dopamine receptors. The piperidine moiety allows for modulation of neurotransmitter release, which can affect pain perception, mood, and cognitive functions.
Pharmacological Effects
- Analgesic Properties : Preliminary studies suggest that derivatives of this compound may exhibit analgesic effects comparable to established opioids. The interaction with opioid receptors could provide pain relief without the severe side effects associated with traditional opioid medications.
- Antimicrobial Activity : Some studies have evaluated the antimicrobial potential of related compounds through in vitro assays. For instance, a series of piperidine derivatives demonstrated significant antimicrobial activity against various bacterial strains, indicating a potential for developing new antibiotics .
- Anticancer Potential : Recent investigations into similar compounds have shown promising anticancer activity. Molecular docking studies revealed that certain piperidine derivatives could inhibit key enzymes involved in cancer cell proliferation, suggesting a pathway for therapeutic development .
Data Tables
The following table summarizes the biological activities reported for this compound and related compounds:
Activity Type | Observed Effect | Reference |
---|---|---|
Analgesic | Pain relief comparable to opioids | |
Antimicrobial | Significant activity against bacteria | |
Anticancer | Inhibition of cancer cell proliferation |
Case Studies
Case Study 1: Analgesic Efficacy
A study conducted on a series of piperidine derivatives demonstrated that one compound closely related to this compound exhibited a significant reduction in pain response in animal models when compared to morphine, suggesting potential as a safer alternative for pain management.
Case Study 2: Antimicrobial Properties
In vitro testing against Staphylococcus aureus and Escherichia coli showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin, indicating promising antimicrobial activity .
Properties
Molecular Formula |
C12H26N2O |
---|---|
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-[(1-propan-2-ylpiperidin-4-yl)amino]butan-1-ol |
InChI |
InChI=1S/C12H26N2O/c1-4-11(9-15)13-12-5-7-14(8-6-12)10(2)3/h10-13,15H,4-9H2,1-3H3 |
InChI Key |
FUIAQUYIFPIXHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCN(CC1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.